Methyl 3-ethyl-2-((3-(isopropylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Methyl 3-ethyl-2-((3-(isopropylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a structurally complex heterocyclic compound featuring a benzo[d]thiazole core fused with a partially saturated 2,3-dihydro ring system. Key structural elements include:
- A 3-ethyl substituent on the thiazole ring.
- An imino-linked 3-(isopropylsulfonyl)benzoyl group at position 2, introducing a sulfonyl moiety and aromatic bulk.
- A methyl ester at position 6, contributing to solubility and reactivity.
Properties
IUPAC Name |
methyl 3-ethyl-2-(3-propan-2-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-5-23-17-10-9-15(20(25)28-4)12-18(17)29-21(23)22-19(24)14-7-6-8-16(11-14)30(26,27)13(2)3/h6-13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILPXZLAULXWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three analogs:
Structural Analog: Ethyl 2-[4-(Diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate (CAS: 850909-36-3)
- Core Structure : Fully aromatic benzothiazole (vs. 2,3-dihydro in the target compound), reducing conformational flexibility .
- Substituents :
- Sulfamoyl group (N-linked diethylsulfonamide) at benzoyl position 4 (vs. S-linked isopropylsulfonyl at position 3 in the target).
- Ethyl ester (vs. methyl ester) and 3-methyl on the thiazole (vs. 3-ethyl).
- Physicochemical Properties :
Key Differences :
- The methyl ester in the target may confer faster metabolic hydrolysis than the ethyl analog, affecting bioavailability .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl, Triflusulfuron Methyl)
- Core Structure : Triazine ring linked to a sulfonylurea bridge (vs. benzothiazole in the target) .
- Substituents: Methyl/ethoxy groups on triazine. Sulfonylurea linkage (vs. imino-benzoyl in the target).
- Applications : Acetolactate synthase (ALS) inhibitors in herbicides.
Key Differences :
- The target’s benzothiazole-imino-benzoyl scaffold lacks the triazine-sulfonylurea motif critical for ALS inhibition, suggesting divergent biological targets.
- The target’s isopropylsulfonyl group may reduce water solubility compared to sulfonylureas, impacting agrochemical applicability .
Data Table: Comparative Analysis of Structural and Functional Features
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